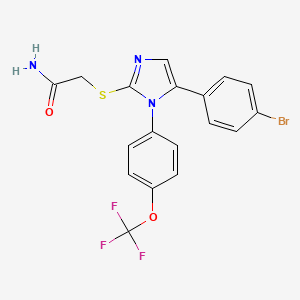

![molecular formula C15H15N3O3S B2954220 N-(2-((6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)amino)-2-oxoethyl)benzamide CAS No. 1421458-92-5](/img/structure/B2954220.png)

N-(2-((6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)amino)-2-oxoethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

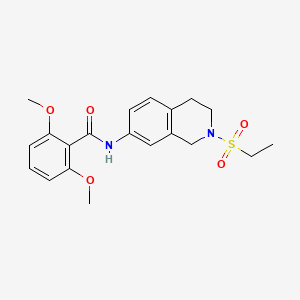

The compound appears to contain a pyrano[4,3-d]thiazole moiety, which is a fused ring system containing a pyran ring (a six-membered ring with one oxygen atom) and a thiazole ring (a five-membered ring containing one nitrogen atom and one sulfur atom) . It also has an amide group (CONH2), which is a common functional group in biochemistry and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would have a complex, multi-ring system. The pyrano[4,3-d]thiazole moiety would likely contribute to the compound’s rigidity and potentially its binding affinity to biological targets .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents present. The amide group might undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of an amide group could allow for hydrogen bonding, potentially affecting its solubility and boiling point .Scientific Research Applications

Antibacterial and Antifungal Agents

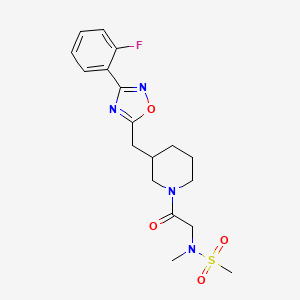

Several studies have synthesized and evaluated the biological activities of compounds structurally similar to "N-(2-((6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)amino)-2-oxoethyl)benzamide". For instance, compounds have been designed and synthesized with promising antibacterial activity against pathogens such as Staphylococcus aureus and Bacillus subtilis, without exhibiting cytotoxicity at antibacterial concentrations. These compounds have been assessed using various spectral studies and antibacterial evaluations, suggesting their potential as novel antibacterial agents (Palkar et al., 2017). Another research synthesized a compound that showed antibacterial, antifungal, and anticancer activities, indicating a broad spectrum of biological applications (Senthilkumar, Umarani, & Satheesh, 2021).

Anticancer Agents

Research into structurally related compounds has also indicated potential antitumor activities. For example, some compounds have been synthesized with the ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating significant in vivo efficacy in tumor models, which highlights their potential as anticancer agents (Borzilleri et al., 2006). Other studies have focused on the synthesis of new compounds with remarkable antiavian influenza virus activity, offering potential avenues for antiviral and anticancer research (Hebishy, Salama, & Elgemeie, 2020).

Mechanism of Action

The mode of action of such compounds typically involves interaction with a specific target protein or enzyme in the body, leading to a change in the protein’s function and potentially affecting various biochemical pathways . The exact pathways affected would depend on the specific target of the compound.

Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, would also depend on the specific structure of the compound. Factors that could influence these properties include the compound’s size, charge, lipophilicity, and the presence of functional groups that could be metabolized by the body .

The compound’s action could be influenced by various environmental factors, including pH, temperature, and the presence of other compounds or drugs in the body. These factors could affect the compound’s stability, its ability to reach its target, and its overall efficacy .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylamino)-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c19-13(8-16-14(20)10-4-2-1-3-5-10)18-15-17-11-6-7-21-9-12(11)22-15/h1-5H,6-9H2,(H,16,20)(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFZSCMZVLINIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1N=C(S2)NC(=O)CNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[4-(morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2954137.png)

![8-Methyl-2-(naphthalen-1-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2954139.png)

![(-)-4-tert-Butyl-2,6-bis[(4S,5S)-4,5-tetramethylene-1-(2,4,6-trimethylbenzenesulfonyl)imidazolin-2-yl]phenol (contains 5% Dichloromethane at maximum)](/img/structure/B2954145.png)

![3-(3,4-Dimethylphenyl)-8-(2-fluorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2954149.png)

![N-[Cyano(cyclopropyl)methyl]-6-fluoro-2,3-dimethoxybenzamide](/img/structure/B2954157.png)

![[2-(Oxolan-2-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B2954160.png)